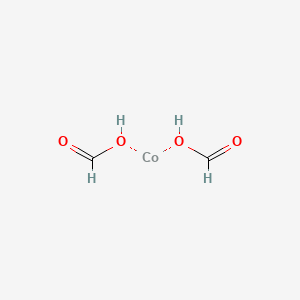![molecular formula C12H13N5O4 B13827603 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a hydroxymethyl group and an oxolan ring, making it a subject of interest in both synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries .
化学反応の分析
Types of Reactions
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in anhydrous conditions.
Major Products
科学的研究の応用
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals
作用機序
The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its therapeutic effects and other biological activities .
類似化合物との比較
Similar Compounds
5,6-Dihydrouridine: A modified nucleoside with similar structural features.
4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one: Another compound with a hydroxymethyl group and an oxolan ring
Uniqueness
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one stands out due to its specific stereochemistry and the presence of both hydroxymethyl and oxolan groups.
特性
分子式 |
C12H13N5O4 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6?,7-,8-/m1/s1 |
InChIキー |
DUHWHZGZQYBCAZ-SPDVFEMOSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N4C=CN=C4NC3=O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


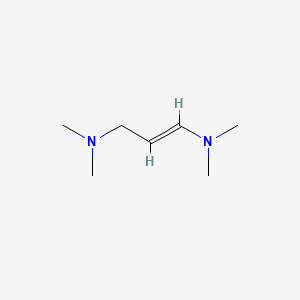
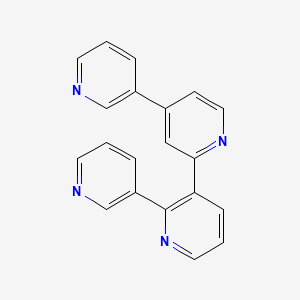

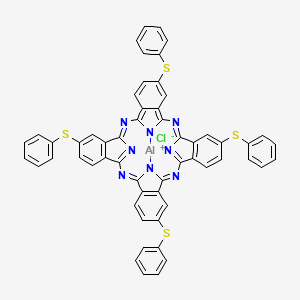
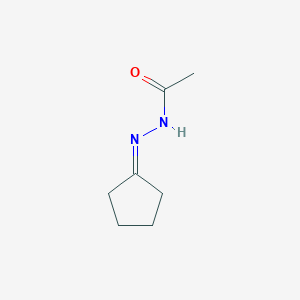
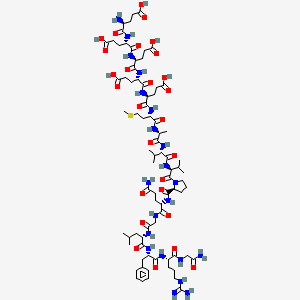
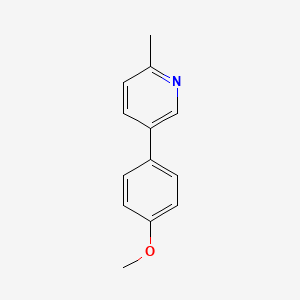
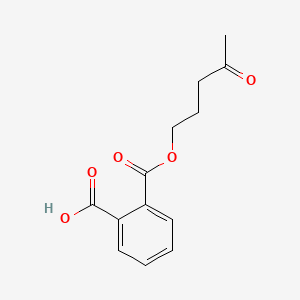
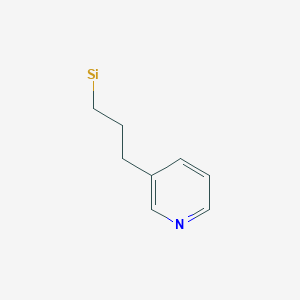
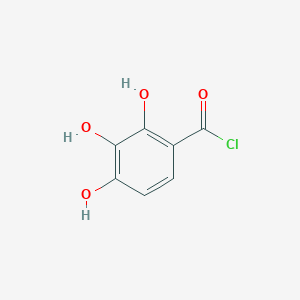

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

